molecular formula C7H15ClN4S B1532276 5-(2-aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride CAS No. 1258652-25-3

5-(2-aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

Cat. No. B1532276
M. Wt: 222.74 g/mol
InChI Key: DAXZXAVUMMZNMS-UHFFFAOYSA-N
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Description

5-(2-aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is a chemical compound with the CAS Number: 1258652-25-3. It has a molecular weight of 222.74 . The IUPAC name for this compound is 5-(2-aminoethyl)-4-isopropyl-4H-1,2,4-triazol-3-yl hydrosulfide hydrochloride .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has demonstrated the potential of 1,2,4-triazole derivatives in synthesizing compounds with significant antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized, showing promising results against various microorganisms due to their structural modifications. Such derivatives were obtained through reactions involving ester ethoxycarbonylhydrazones with several primary amines, highlighting the versatility and potential of triazole compounds in developing antimicrobial agents (Bektaş et al., 2007).

Corrosion Inhibition

The triazole derivatives also play a crucial role in corrosion inhibition. Studies on compounds like 3-amino-1,2,4-triazole-5-thiol and its effectiveness in protecting carbon steel in acidic environments have shown promising results. Such inhibitors work by forming a protective layer on the metal surface, significantly reducing corrosion rates. This application is critical in industrial settings where metal longevity and integrity are paramount (Mert et al., 2011).

Antioxidant and Analgesic Properties

Further, triazole derivatives have been explored for their potential in medical applications, specifically for their antioxidant and analgesic properties. The synthesis and evaluation of Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety have shown significant in vivo analgesic and in vitro antioxidant activities. This highlights the potential of these compounds in developing new therapeutic agents that can manage pain and oxidative stress (Karrouchi et al., 2016).

Environmental and Biological Applications

The functionality of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol in the synthesis of new fused triazolotriazines and triazolotriazepines has also been explored. These compounds have shown potential gram-negative antibacterial activity, offering new avenues for tackling antibiotic resistance. This demonstrates the broad scope of triazole derivatives in synthesizing compounds with significant environmental and biological applications, including as potential antibacterial agents against challenging pathogens like Escherichia coli and Pseudomonas aeruginosa (Aly et al., 2011).

properties

IUPAC Name

3-(2-aminoethyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4S.ClH/c1-5(2)11-6(3-4-8)9-10-7(11)12;/h5H,3-4,8H2,1-2H3,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXZXAVUMMZNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NNC1=S)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

CAS RN

1258652-25-3
Record name 3H-1,2,4-Triazole-3-thione, 5-(2-aminoethyl)-2,4-dihydro-4-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258652-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 2
Reactant of Route 2
5-(2-aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 3
5-(2-aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 4
5-(2-aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 5
5-(2-aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 6
5-(2-aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

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